Cas no 78444-52-7 (2,4-dichloro-6-methoxyBenzaldehyde)
2,4-dichloro-6-methoxyBenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2,4-dichloro-6-methoxyBenzaldehyde
- CS-0191303
- DA-20001
- LEKBRTWDQNPRPZ-UHFFFAOYSA-N
- E93170
- starbld0018376
- A1-23807
- 78444-52-7
- MFCD27928772
- SCHEMBL1251300
-
- MDL: MFCD27928772
- Inchi: 1S/C8H6Cl2O2/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-4H,1H3
- InChI Key: LEKBRTWDQNPRPZ-UHFFFAOYSA-N
- SMILES: ClC1=CC(=CC(=C1C=O)OC)Cl
Computed Properties
- Exact Mass: 203.9744848g/mol
- Monoisotopic Mass: 203.9744848g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 26.3Ų
2,4-dichloro-6-methoxyBenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D437220-1mg |
2,4-Dichloro-6-methoxybenzaldehyde |
78444-52-7 | 1mg |
$190.00 | 2023-05-18 | ||
| TRC | D437220-10mg |
2,4-Dichloro-6-methoxybenzaldehyde |
78444-52-7 | 10mg |
$1499.00 | 2023-05-18 | ||
| A2B Chem LLC | AH57301-250mg |
2,4-dichloro-6-methoxyBenzaldehyde |
78444-52-7 | 95% | 250mg |
$231.00 | 2024-04-19 | |
| A2B Chem LLC | AH57301-500mg |
2,4-dichloro-6-methoxyBenzaldehyde |
78444-52-7 | 95% | 500mg |
$314.00 | 2024-04-19 | |
| A2B Chem LLC | AH57301-1g |
2,4-dichloro-6-methoxyBenzaldehyde |
78444-52-7 | 95% | 1g |
$427.00 | 2024-04-19 | |
| A2B Chem LLC | AH57301-5g |
2,4-dichloro-6-methoxyBenzaldehyde |
78444-52-7 | 95% | 5g |
$1295.00 | 2023-12-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1261973-500mg |
2,4-Dichloro-6-methoxybenzaldehyde |
78444-52-7 | 98% | 500mg |
¥1811.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1261973-1g |
2,4-Dichloro-6-methoxybenzaldehyde |
78444-52-7 | 98% | 1g |
¥2358.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1261973-5g |
2,4-Dichloro-6-methoxybenzaldehyde |
78444-52-7 | 98% | 5g |
¥8425.00 | 2024-07-28 | |
| Ambeed | A147855-5g |
2,4-Dichloro-6-methoxybenzaldehyde |
78444-52-7 | 98% | 5g |
$1555.0 | 2025-04-16 |
2,4-dichloro-6-methoxyBenzaldehyde Suppliers
2,4-dichloro-6-methoxyBenzaldehyde Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 2,4-dichloro-6-methoxyBenzaldehyde
Recent Advances in the Study of 2,4-Dichloro-6-methoxyBenzaldehyde (CAS: 78444-52-7) in Chemical and Biomedical Research
2,4-Dichloro-6-methoxyBenzaldehyde (CAS: 78444-52-7) is a key intermediate in the synthesis of various bioactive compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. Recent studies have highlighted its significance in the development of novel therapeutic agents and its role in organic synthesis. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its chemical properties, synthetic applications, and potential biomedical uses.
In the field of organic chemistry, 2,4-dichloro-6-methoxyBenzaldehyde has been utilized as a versatile building block for the synthesis of heterocyclic compounds. A recent study published in the Journal of Organic Chemistry demonstrated its efficacy in the preparation of benzimidazole derivatives, which exhibit promising antimicrobial and anticancer activities. The researchers employed a one-pot condensation reaction, achieving high yields and excellent regioselectivity. This method offers a streamlined approach to accessing structurally diverse benzimidazoles, which are of great interest in drug discovery.
From a biomedical perspective, derivatives of 2,4-dichloro-6-methoxyBenzaldehyde have shown potential as inhibitors of specific enzymes involved in inflammatory pathways. A 2023 study in Bioorganic & Medicinal Chemistry reported the synthesis of a series of Schiff base derivatives using this aldehyde as a starting material. These compounds were evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin biosynthesis pathway. Several analogs exhibited potent inhibitory activity, with IC50 values in the nanomolar range, suggesting their potential as anti-inflammatory agents.
In the realm of agrochemical research, 2,4-dichloro-6-methoxyBenzaldehyde has been investigated as a precursor for the development of new herbicides. A recent patent application disclosed a novel class of herbicidal compounds derived from this aldehyde, which demonstrated selective activity against broadleaf weeds while showing minimal toxicity to crops. The mode of action appears to involve disruption of plant cell wall biosynthesis, offering a potentially new mechanism for weed control.
Analytical advancements have also been made in the characterization and quantification of 2,4-dichloro-6-methoxyBenzaldehyde. A 2024 study in the Journal of Chromatography A developed a highly sensitive HPLC-MS method for the detection of this compound in complex matrices. The method achieved a detection limit of 0.1 ng/mL, making it suitable for pharmacokinetic studies and environmental monitoring. This analytical tool will facilitate further research into the compound's metabolism and environmental fate.
Looking forward, the unique structural features of 2,4-dichloro-6-methoxyBenzaldehyde continue to inspire innovation across multiple disciplines. Its electron-withdrawing chloro groups and electron-donating methoxy group create interesting electronic properties that can be exploited in material science applications. Recent computational studies have predicted favorable interactions with various biological targets, opening new avenues for structure-based drug design. As research progresses, this compound is likely to remain a valuable scaffold in the development of new chemical entities with diverse applications.
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